N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide
Descripción
Propiedades
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHDTPUPJWACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of bromobenzyl and chlorophenoxy groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C19H19BrClN3O2
- Molecular Weight : 426.73 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II is a key enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
Anticancer Activity
Preliminary studies have suggested that this compound may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation.
Study on COX-II Inhibition
In a study evaluating various pyrazole derivatives for their COX-II inhibitory activity, it was found that modifications to the pyrazolo ring significantly affected potency. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against COX-II compared to their electron-donating counterparts .
Anticancer Efficacy in Cell Lines
A series of experiments conducted on human cancer cell lines revealed that compounds structurally related to N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide exhibited IC50 values in the low micromolar range against breast and colon cancer cells. These findings suggest a promising avenue for further development as an anticancer agent .
Comparación Con Compuestos Similares
Substituent Modifications and Physicochemical Properties
The following table compares key structural and inferred physicochemical properties of the target compound with analogs:
*Calculated based on formula C₂₃H₂₁BrClN₅O₃.
Key Observations :
- Bromine vs.
- Chloro vs. Dichloro Phenoxy: The 4-chlorophenoxy group in the target may exhibit less electron-withdrawing influence than the 2,4-dichloro analog, affecting reactivity and binding interactions.
- Fluorine Substituents : Fluorinated analogs (e.g., ) demonstrate higher metabolic stability due to fluorine’s electronegativity and strong C-F bonds, though solubility may vary.
Q & A
Q. How can researchers mitigate byproduct formation during the final amide coupling step?
Q. Q. What techniques resolve spectral overlaps in -NMR for densely functionalized regions of the molecule?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
